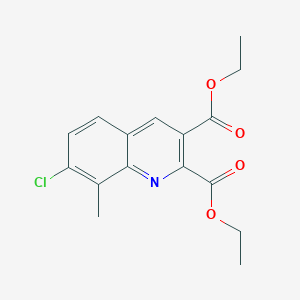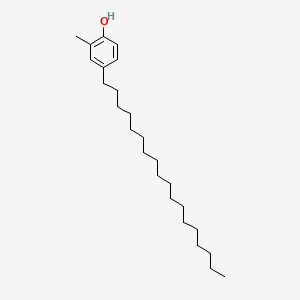
4-Octadecyl-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octadecyl-o-cresol, also known as 2-methyl-4-octadecylphenol, is an organic compound with the molecular formula C25H44O. It is a derivative of cresol, where an octadecyl group is attached to the ortho position of the cresol ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecyl-o-cresol typically involves the alkylation of o-cresol with octadecyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Octadecyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cresol ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Applications De Recherche Scientifique
4-Octadecyl-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and lubricants
Mécanisme D'action
The mechanism of action of 4-Octadecyl-o-cresol involves its interaction with cellular membranes. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparaison Avec Des Composés Similaires
o-Cresol: A simpler phenolic compound with a hydroxyl group at the ortho position.
m-Cresol: A cresol isomer with the hydroxyl group at the meta position.
p-Cresol: A cresol isomer with the hydroxyl group at the para position.
Uniqueness: 4-Octadecyl-o-cresol is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial agents and surfactants .
Propriétés
Numéro CAS |
93777-76-5 |
|---|---|
Formule moléculaire |
C25H44O |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
2-methyl-4-octadecylphenol |
InChI |
InChI=1S/C25H44O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-21-25(26)23(2)22-24/h20-22,26H,3-19H2,1-2H3 |
Clé InChI |
YZNQWZJMXAWHAO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
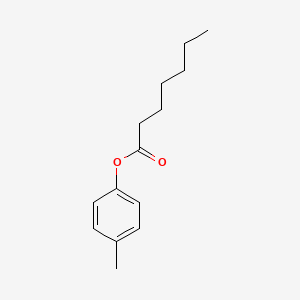
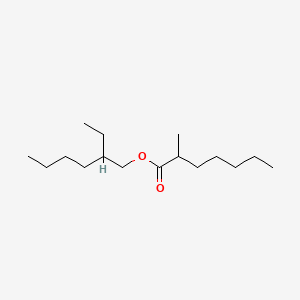
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

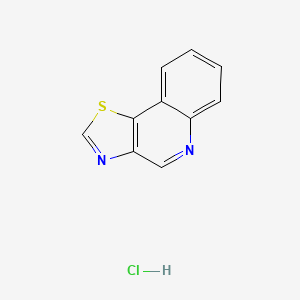
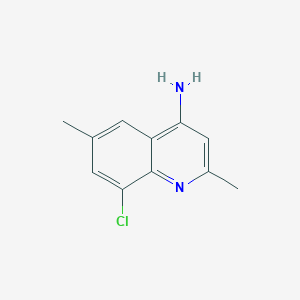
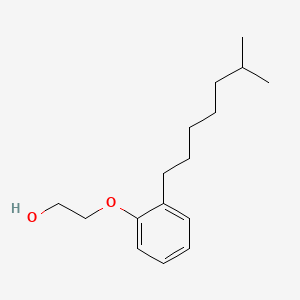
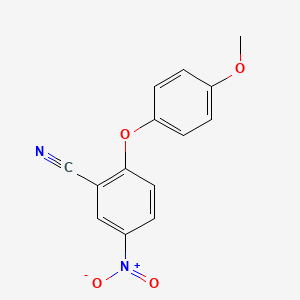
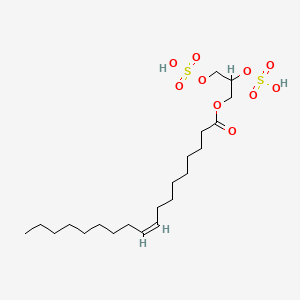
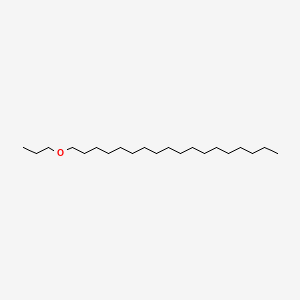
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
